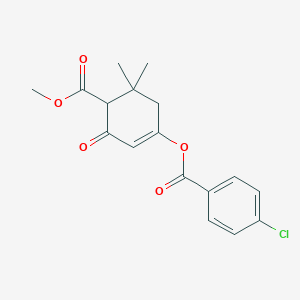
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-yl-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-yl-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical and pharmaceutical fields. This compound is commonly referred to as TMECG or TMECGP and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of TMECG is not fully understood, but it is believed to act through various pathways in the body. TMECG has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in inflammation and the growth of cancer cells. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
TMECG has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. TMECG has also been shown to have a beneficial effect on the cardiovascular system, including reducing blood pressure and improving lipid metabolism.
実験室実験の利点と制限
One of the main advantages of TMECG for lab experiments is its unique chemical structure, which allows for a wide range of potential applications. TMECG is also relatively stable and can be easily synthesized in the lab. However, one limitation of TMECG is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on TMECG. One potential avenue of research is to further investigate its anti-cancer properties and potential use in cancer treatment. Another area of research is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of TMECG and how it interacts with various pathways in the body.
合成法
The synthesis of TMECG involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to ensure the desired product is obtained. The synthesis of TMECG is a complex process that requires expertise and specialized equipment.
科学的研究の応用
TMECG has been extensively studied for its potential applications in medical and pharmaceutical fields. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. TMECG has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C23H30N6O7 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H30N6O7/c1-26-19-17(20(30)27(2)23(26)32)29(22(25-19)28-8-6-24-7-9-28)10-11-36-21(31)14-12-15(33-3)18(35-5)16(13-14)34-4/h12-13,24H,6-11H2,1-5H3 |
InChIキー |
FJJDFWFMTJCZBG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)


![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)


![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)
